molecular formula C22H28O2 B14018039 2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 71711-98-3

2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14018039
CAS No.: 71711-98-3
M. Wt: 324.5 g/mol
InChI Key: BFQNKGNKXRVCSC-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C22H28O2. It is characterized by its unique structure, which includes two tert-butyl groups and a methoxyphenylmethylidene group attached to a cyclohexa-2,5-dien-1-one core. This compound is known for its stability and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. The mixture is heated at 145°C for several hours, followed by the addition of acetic anhydride to complete the reaction. The product is then purified using column chromatography to obtain a high yield of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and proteins, modulating their activity and contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
  • 2,6-Ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one

Uniqueness

2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the methoxyphenylmethylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

CAS No.

71711-98-3

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C22H28O2/c1-21(2,3)18-13-16(14-19(20(18)23)22(4,5)6)12-15-8-10-17(24-7)11-9-15/h8-14H,1-7H3

InChI Key

BFQNKGNKXRVCSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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